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Executive Summary
Rohitukine is a naturally occurring chromone alkaloid that has emerged as a pivotal scaffold in

the development of potent anti-cancer therapeutics. Initially identified for its anti-inflammatory

and immunomodulatory properties, its unique chemical structure has served as the foundation

for the semi-synthesis of several clinical drug candidates, most notably the cyclin-dependent

kinase (CDK) inhibitor, flavopiridol. This document provides a comprehensive overview of the

discovery of rohitukine, its historical context, natural sources, and key experimental data. It

details the protocols for its isolation, synthesis, and quantification, and explores its mechanism

of action as a CDK inhibitor, supported by quantitative biological data and signaling pathway

diagrams.

Discovery and Historical Background
The journey of rohitukine began in 1979 when Harmon et al. first isolated this chromone

alkaloid from the stems and leaves of Amoora rohituka (now Aglaia rohituka), a plant belonging

to the Meliaceae family.[1][2][3][4] Subsequently, rohitukine was also found in other plants of

the Meliaceae and Rubiaceae families, including Schumanniophyton problematicum and

Schumanniophyton magnificum.[4]

A significant breakthrough occurred when it was discovered that the stem bark of Dysoxylum

binectariferum, another tree in the Meliaceae family, was a particularly rich source of the
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compound. In the early 1990s, chemists at Hoechst India Ltd. isolated rohitukine from D.

binectariferum and were the first to characterize its anti-inflammatory and immunomodulatory

activities. This discovery sparked further interest, leading to extensive research into its

pharmacological potential. The realization that rohitukine's scaffold could potently inhibit

cyclin-dependent kinases (CDKs) marked a turning point, establishing it as a critical precursor

for the development of anticancer drugs like flavopiridol and P-276-00 (Riviciclib).

Physicochemical Properties and Natural Abundance
Rohitukine (C₁₆H₁₉NO₅) is a highly polar molecule whose structure features a chromone core

linked to a hydroxypiperidine ring. Its systematic name is 5,7-dihydroxy-8-((3S,4R)-3-hydroxy-

1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one.

Physicochemical Data
The key physicochemical properties of rohitukine have been experimentally determined,

providing essential data for drug development and formulation.

Property Value Reference

Molecular Formula C₁₆H₁₉NO₅

Molecular Weight 305.32 g/mol

Water Solubility (Swater) 10.3 mg/mL

Partition Coefficient (LogP) -0.55

Ionization Constant (pKa) 5.83

Natural Occurrence and Yield
The concentration of rohitukine varies significantly between species and even among different

tissues of the same plant. D. binectariferum remains the most commercially viable source, with

recent studies focusing on renewable parts like leaves and seeds to prevent threatening the

tree's survival.
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Plant Source Tissue
Yield (% Dry
Weight)

Reference

Amoora rohituka Stem/Leaves 0.083%

Dysoxylum

binectariferum
Trunk Bark 0.9% - 7.0%

Dysoxylum

binectariferum
Seeds 2.42%

Dysoxylum

binectariferum
Leaves 1.064%

Dysoxylum

binectariferum
Twigs 0.844%

Dysoxylum

binectariferum
Fruits 0.456%

Experimental Protocols
Protocol 1: Chromatography-Free Isolation from D.
binectariferum Leaves
An efficient, scalable protocol for isolating rohitukine without the need for chromatography has

been developed, making it highly suitable for bulk production.

Methodology:

Extraction: Shade-dried and powdered leaves of D. binectariferum (140 g) are extracted with

50% aqueous ethanol (3 x 400 mL) for 30 minutes at 45°C with sonication.

Solvent Evaporation: The combined extracts are filtered, and the solvent is evaporated under

reduced pressure to yield a crude extract (approx. 8.2 g).

Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is

adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is washed with ethyl

acetate (3 x 125 mL) to remove non-basic compounds.
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Basification and Extraction: The pH of the remaining aqueous layer is then adjusted to 9.0

using a suitable base. The basic solution is extracted with an appropriate organic solvent to

isolate the alkaloid fraction containing rohitukine.

Crystallization: Rohitukine is purified from the alkaloid fraction by crystallization, yielding a

product with >98% purity.
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Workflow for the chromatography-free isolation of Rohitukine.
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Protocol 2: Total Synthesis
A gram-scale total synthesis of rohitukine has been reported, providing a viable alternative to

extraction from natural sources.

Methodology:

Condensation: Acid-catalyzed condensation of 1,3,5-trimethoxybenzene with N-methyl

piperidone in acetic acid yields an olefin derivative.

Hydroboration-Oxidation: The olefin undergoes hydroboration with BH₃, followed by

oxidation with H₂O₂, to produce an arylpiperidinol racemate.

Oxidation: Swern oxidation of the arylpiperidinol produces the corresponding arylpiperidone.

Chiral Resolution: The enantiomers of the arylpiperidone are separated via resolution with

(+)-dibenzoyl-d-tartaric acid.

Asymmetric Reduction: The desired (+)-(R)-enantiomer is subjected to diastereoselective

reduction using N-selectride to yield the crucial cis-(3S,4R)-alcohol intermediate with >99.5%

diastereomeric excess.

Final Cyclization Steps: The chiral intermediate is then carried forward through subsequent

steps to construct the chromone ring and complete the synthesis of rohitukine.

Protocol 3: Quantification by High-Performance Liquid
Chromatography (HPLC)
A reverse-phase HPLC method is used for the accurate quantification of rohitukine in plant

extracts.

Methodology:

System: Shimadzu LC20AT system or equivalent.

Column: RP-18 column (4.6 x 250 mm, 5µm).
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Mobile Phase: Gradient elution using Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in

water.

Detection: UV absorbance at 254 nm.

Quantification: A standard curve is generated using purified rohitukine (0.2 – 1.0 mg/mL).

The concentration in samples is determined by comparing peak areas to the standard curve.

Biological Activity and Mechanism of Action
Rohitukine's primary therapeutic interest lies in its anticancer activity, which stems from its

ability to inhibit cyclin-dependent kinases (CDKs). It serves as a pharmacophore for more

potent semi-synthetic derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition
Rohitukine exhibits inhibitory activity against key CDKs that regulate cell cycle progression

and transcription. Its derivatives, flavopiridol and IIIM-290, are potent inhibitors of CDK9/T1.

Target IC₅₀ (µM) GI₅₀ (µM) Cell Line Reference

Cdk2/A 7.3 - -

Cdk9/T1 0.3 - -

- - 10
HL-60

(Leukemia)

- - 12
Molt-4

(Leukemia)

Pro-Apoptotic Signaling in Cancer Cells
In cancer cells, rohitukine induces apoptosis through the intrinsic pathway. Studies in the A549

lung cancer cell line have shown that it modulates key apoptosis-related proteins. The

proposed mechanism involves the upregulation of the tumor suppressor p53, which in turn

activates the initiator caspase-9. Simultaneously, rohitukine downregulates the anti-apoptotic

protein Bcl-2, further promoting the apoptotic cascade. This mechanism is also believed to be

linked to the Mitogen-Activated Protein Kinase (MAPK) pathway.
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Apoptosis signaling pathway modulated by Rohitukine in cancer cells.

Conclusion
Rohitukine represents a remarkable success story in natural product drug discovery. From its

initial isolation from traditional medicinal plants to its establishment as a crucial precursor for

clinically evaluated CDK inhibitors, its journey underscores the value of exploring biodiversity

for novel therapeutic agents. The development of scalable isolation techniques and total

synthesis routes has secured its supply for ongoing research and development. The detailed

understanding of its biological mechanism continues to inspire the design of next-generation

kinase inhibitors, solidifying rohitukine's legacy as a cornerstone scaffold in oncology drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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